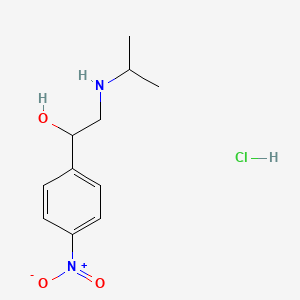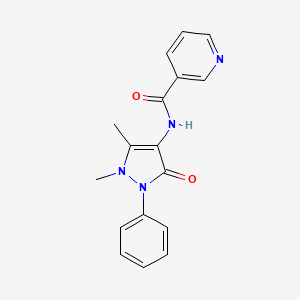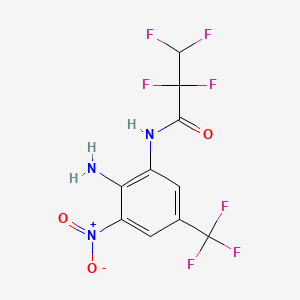
PNU 109291
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
PNU109291は、5-ヒドロキシトリプタミン受容体1D(5-HT1D)の強力かつ選択的なアゴニストです。 この化合物は主に、神経系、特に片頭痛障害に関する影響を研究するために科学研究で使用されています 。 PNU109291の化学構造は、分子式C24H31N3O3と分子量409.52 g/molによって特徴付けられています .
2. 製法
PNU109291の合成には、重要な中間体の形成と、特定の条件下でのそれらの後続の反応を含むいくつかのステップが含まれます。詳細な合成経路と反応条件は、所有権があり、公表されていません。
PNU109291の工業生産方法も、一般的には公表されていません。 通常、このような化合物は、最終製品の純度と一貫性を確保するために、厳しい規制基準に従う専門施設で生産されます .
準備方法
The synthesis of PNU109291 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial production methods for PNU109291 are also not widely available in the public domain. Typically, such compounds are produced in specialized facilities that adhere to strict regulatory standards to ensure the purity and consistency of the final product .
化学反応の分析
PNU109291は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、酸素の添加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや三酸化クロムなどの酸化剤が含まれます。
還元: この反応は、水素の添加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。
置換: この反応は、ある官能基を別の官能基に置き換えることを伴います。一般的な試薬には、ハロゲンと求核剤が含まれます。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、PNU109291の酸化は、カルボン酸またはケトンの生成につながる可能性があり、一方、還元はアルコールまたはアミンを生成する可能性があります .
4. 科学研究への応用
PNU109291は、以下を含むいくつかの科学研究への応用があります。
化学: 5-ヒドロキシトリプタミン受容体アゴニストの特性と挙動を研究するための参照化合物として使用されます。
生物学: 神経伝達やシグナル伝達を含むさまざまな生物学的プロセスにおける5-ヒドロキシトリプタミン受容体の役割を理解するための実験で使用されます。
医学: 片頭痛障害やその他の神経系疾患の治療における潜在的な治療効果について調査されています。
科学的研究の応用
PNU109291 has several scientific research applications, including:
Chemistry: Used as a reference compound to study the properties and behavior of 5-hydroxytryptamine receptor agonists.
Biology: Employed in experiments to understand the role of 5-hydroxytryptamine receptors in various biological processes, including neurotransmission and signal transduction.
Medicine: Investigated for its potential therapeutic effects in treating migraine disorders and other nervous system diseases.
Industry: Utilized in the development of new drugs targeting the 5-hydroxytryptamine receptor system.
作用機序
PNU109291は、5-ヒドロキシトリプタミン受容体1Dに選択的に結合し、活性化することによってその効果を発揮します。この活性化は、一連の細胞内シグナル伝達イベントにつながり、最終的には神経伝達物質の放出とニューロンの興奮性の調節をもたらします。 この化合物は、三叉神経節の刺激によって誘発される硬膜血漿漏出を減らし、これは片頭痛の病態生理における重要なメカニズムです .
類似化合物との比較
PNU109291は、5-ヒドロキシトリプタミン受容体1Dアゴニストとしての高い選択性と効力でユニークです。類似の化合物には、以下が含まれます。
スマトリプタン: 片頭痛の治療に使用される別の5-ヒドロキシトリプタミン受容体アゴニストです。
リザトリプタン: 同様の治療用途を持つ選択的な5-ヒドロキシトリプタミン受容体アゴニストです。
ゾルミトリプタン: 急性片頭痛発作の治療における有効性で知られています。
これらの化合物と比較して、PNU109291は、選択性と効力に関して異なるプロファイルを提供するため、科学研究における貴重なツールとなっています .
特性
CAS番号 |
187665-60-7 |
|---|---|
分子式 |
C24H31N3O3 |
分子量 |
409.5 g/mol |
IUPAC名 |
(1R)-1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide |
InChI |
InChI=1S/C24H31N3O3/c1-25-24(28)19-3-8-22-18(17-19)10-16-30-23(22)9-11-26-12-14-27(15-13-26)20-4-6-21(29-2)7-5-20/h3-8,17,23H,9-16H2,1-2H3,(H,25,28)/t23-/m1/s1 |
InChIキー |
UDLSEQDYARNKTL-HSZRJFAPSA-N |
SMILES |
CNC(=O)C1=CC2=C(C=C1)C(OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)OC |
異性体SMILES |
CNC(=O)C1=CC2=C(C=C1)[C@H](OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)OC |
正規SMILES |
CNC(=O)C1=CC2=C(C=C1)C(OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)OC |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
PNU109291; PNU 109291; PNU-109291. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


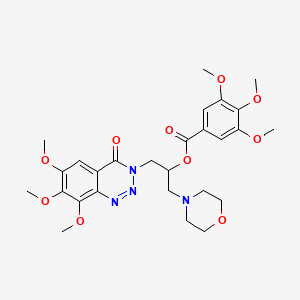
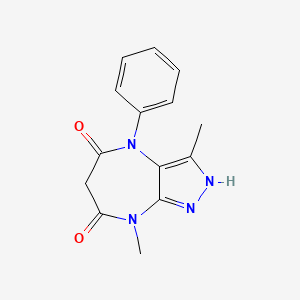

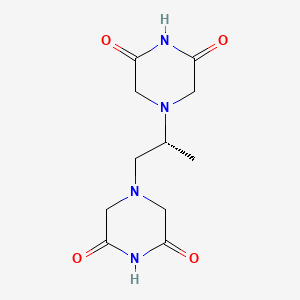
![benzyl (2S)-2-[[2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B1678842.png)
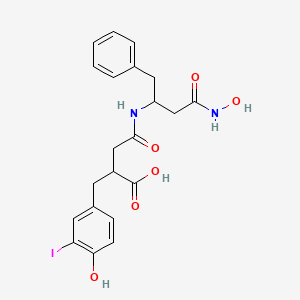
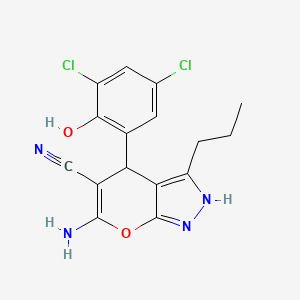

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide;2,2,2-trifluoroacetic acid](/img/structure/B1678854.png)

